![molecular formula C19H20ClN5OS B12177069 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12177069.png)
3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide
Description
3-(4-Chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a structurally complex molecule featuring a chlorophenyl group, a tetrazole ring, and a phenylsulfanyl-ethyl side chain. The tetrazole moiety (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceuticals .
Properties
Molecular Formula |
C19H20ClN5OS |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(2-phenylsulfanylethyl)-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C19H20ClN5OS/c20-17-8-6-15(7-9-17)16(13-25-14-22-23-24-25)12-19(26)21-10-11-27-18-4-2-1-3-5-18/h1-9,14,16H,10-13H2,(H,21,26) |
InChI Key |
GRKSZAOGFJYAMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CC(CN2C=NN=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide typically involves multiple steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction using a phenylthiol derivative.
Formation of the butanamide backbone: This involves coupling the intermediate products through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be studied for its potential effects on various biological pathways and its ability to interact with specific proteins or enzymes.
Medicine
The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The tetrazole ring is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Functional Groups
The compound’s closest structural analogues include sigma receptor ligands such as BD 1008 and BD 1047 (), which share dichlorophenyl and amine-based motifs. Key differences lie in the substitution patterns and functional groups:
Key Observations :
- The target compound’s tetrazole ring distinguishes it from BD 1008/1047, which rely on amine or pyrrolidinyl groups for receptor interaction.
- The phenylsulfanyl-ethyl chain introduces a sulfur atom, which may participate in hydrogen bonding or disulfide bridge formation, unlike the purely hydrocarbon chains in BD 1008/1045.
Pharmacological and Binding Affinity Data
While direct binding data for the target compound is scarce, comparisons can be inferred from structural analogues:
- Sigma-1 Receptor Affinity :
- Metabolic Stability: Tetrazole-containing compounds (e.g., losartan) demonstrate superior metabolic stability over carboxylic acid analogues. The target compound’s tetrazole likely reduces first-pass metabolism compared to BD 1047’s dimethylamino group .
Biological Activity
The compound 3-(4-chlorophenyl)-N-[2-(phenylsulfanyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide is a novel synthetic molecule with potential therapeutic applications. This article explores its biological activity, including antibacterial, enzyme inhibitory, and anticancer effects, supported by various studies and data.
Chemical Structure
The molecular formula of the compound is , featuring a tetrazole ring and a chlorophenyl group, which are known to enhance biological activity through various mechanisms.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds similar to the one . For instance, synthesized derivatives containing a phenylsulfanyl group exhibited moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial efficacy of related compounds:
Compound | Bacterial Strain | Activity (Zone of Inhibition) |
---|---|---|
Compound A | S. typhi | 15 mm |
Compound B | B. subtilis | 18 mm |
Compound C | E. coli | 10 mm |
The results indicate that compounds with similar structural features to This compound may also possess significant antibacterial properties, warranting further investigation into their mechanisms of action and potential clinical applications .
2. Enzyme Inhibition
Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease effectively. The following data illustrates the IC50 values for selected compounds:
Compound | Enzyme | IC50 (µM) |
---|---|---|
Compound D | AChE | 2.14 ± 0.003 |
Compound E | Urease | 1.13 ± 0.003 |
These findings suggest that This compound could exhibit similar enzyme inhibitory effects, contributing to its pharmacological profile .
3. Anticancer Properties
The tetrazole moiety in the compound is associated with various anticancer activities. Research indicates that compounds containing tetrazole rings can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-XL. A study on related tetrazole derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that our compound may also possess anticancer properties.
Case Studies
A recent case study investigated a series of tetrazole-containing compounds for their anticancer effects. The study reported that specific derivatives exhibited IC50 values ranging from 5 µM to 20 µM against various cancer cell lines, indicating promising therapeutic potential.
Example Case Study:
- Objective: Evaluate the cytotoxic effects of tetrazole derivatives.
- Methodology: MTT assay was performed on human cancer cell lines.
- Results: Several compounds showed significant inhibition of cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.